molecular formula C16H19NO5 B11789457 Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate

Cat. No.: B11789457
M. Wt: 305.32 g/mol
InChI Key: RIZOAQIIIWWHTN-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate is a chemical compound with a molecular weight of 305.32 g/mol. It is known for its high purity and stability, making it a valuable asset for various chemical applications . This compound is characterized by the presence of a benzofuran ring, an ethyl ester group, and a tert-butoxycarbonyl-protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with ethyl bromoacetate.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid for deprotection, followed by nucleophiles such as amines or thiols.

Major Products

    Oxidation: Benzofuran-2,3-dione.

    Reduction: Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The Boc-protected amino group can be deprotected to reveal the active amino group, which can then interact with target molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)benzofuran-2-carboxylate is unique due to its combination of a benzofuran ring, an ethyl ester group, and a Boc-protected amino group. This unique structure imparts specific reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-5-20-14(18)13-12(17-15(19)22-16(2,3)4)10-8-6-7-9-11(10)21-13/h6-9H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZOAQIIIWWHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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